Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
A Versatile Scaffold for Thienopyrimidine-Based Drug Discovery [1][2]
Executive Summary
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate represents a critical "gateway scaffold" in modern heterocyclic chemistry.[1][2] While the thiophene core provides bioisosteric equivalence to phenyl rings, the specific inclusion of the 4-isobutylphenyl moiety—structurally identical to the pharmacophore of Ibuprofen—imparts unique lipophilic characteristics that enhance membrane permeability and hydrophobic pocket binding.
This guide details the synthesis, characterization, and downstream application of this molecule.[3][4] It is written for medicinal chemists requiring a robust protocol to access thienopyrimidine libraries, particularly for kinase inhibitor (EGFR/VEGFR) and anti-inflammatory research.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2][5]
This molecule is a push-pull system : the electron-donating amino group at C2 and the electron-withdrawing ester at C3 create a highly polarized system susceptible to heterocyclization.[1][2]
Core Properties (Class-Typical & Predicted)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₆H₁₉NO₂S | Core scaffold tracking |
| Molecular Weight | ~289.4 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to isobutylphenyl tail; good BBB penetration potential |
| H-Bond Donors | 1 (NH₂) | Key interaction point for receptor binding |
| H-Bond Acceptors | 3 (O, N, S) | Versatile coordination sites |
| Appearance | Yellow to Orange Crystalline Solid | Color arises from extended conjugation |
| Solubility | DMSO, DMF, DCM; Poor in Water | Requires polar organic solvents for synthesis |
Structural Insight: The ortho-amino ester functionality is the "warhead" of this molecule.[1][2] It allows for immediate cyclocondensation with electrophiles (formamide, urea, isothiocyanates) to form fused bicyclic systems.[2]
Part 2: The Gewald Synthesis (Protocol & Mechanism)[4]
The most reliable route to this scaffold is the Gewald Reaction .[1][2] Unlike standard condensation methods, the Gewald reaction is a multicomponent synthesis that constructs the thiophene ring de novo.
The "Morpholine-Sulfur" Protocol
Reagents
-
Base/Catalyst: Morpholine (1.5 eq)
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (30 mL).
-
Condensation: Add Morpholine (15 mmol) dropwise. Stir at room temperature for 15 minutes. Note: You may observe a slight exotherm as the Knoevenagel intermediate forms.
-
Sulfuration: Add elemental sulfur (10 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100g) and stir vigorously for 30 minutes.
-
Isolation: The product will precipitate as a solid.[1][2] Filter under vacuum, wash with cold water/ethanol (1:1), and recrystallize from Ethanol/DMF to obtain pure crystals.[2]
Mechanistic Flow & Troubleshooting
The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.[1][2][5]
Figure 1: The thermodynamic funnel of the Gewald reaction, leading from simple precursors to the thiophene core.
Part 3: Synthetic Utility & Derivatization[1][2][4][7][8]
The primary value of this molecule lies in its conversion to Thienopyrimidines .[1][2] These fused systems are bioisosteres of Quinazolines (e.g., Gefitinib, Erlotinib), making them prime candidates for kinase inhibition studies.[2]
Protocol: Cyclization to Thienopyrimidin-4-one
This reaction closes the "pyrimidine" ring onto the thiophene.[1][2]
-
Reagents: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (1.0 eq), Formamide (excess).
-
Conditions: Reflux at 180–200°C for 6 hours.
-
Mechanism: The amino group attacks the formamide, followed by intramolecular cyclization with the ester group and loss of methanol.
-
Result: 5-(4-isobutylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.[1][2]
Derivatization Pathways[1][2]
Figure 2: Divergent synthesis pathways.[1][2] The scaffold serves as a common precursor for multiple bioactive heterocyclic classes.
Part 4: Pharmacological Implications[1][2][5]
Kinase Inhibition (EGFR/VEGFR)
The thienopyrimidine core mimics the ATP-binding motif of purines.[1][2] The 4-isobutylphenyl group projects into the hydrophobic pocket (Gatekeeper region) of kinases, potentially increasing selectivity compared to unsubstituted analogs [1].
Anti-Inflammatory Activity
The "isobutylphenyl" tail is the pharmacophore of Ibuprofen.[2] Incorporating this into a thiophene scaffold creates a hybrid molecule that may inhibit COX-1/COX-2 enzymes while simultaneously acting on other inflammatory pathways (e.g., TNF-alpha), a strategy known as "dual-target drug design" [2].[1][2]
Antimicrobial Properties
2-aminothiophene derivatives have shown efficacy against Gram-positive bacteria (S. aureus).[1][2] The lipophilicity provided by the isobutyl group assists in penetrating the bacterial cell wall [3].[2]
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.
-
Mishra, R., et al. (2025).[1][2][7] Thienopyrimidines: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. National Institutes of Health (NIH) / PubMed.[1][2]
-
Sabu, A., et al. (2025).[1][2] Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar / Taylor & Francis.[1][2]
-
PubChem Compound Summary. (2025). Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogous Structure Data). PubChem.[1][2]
Sources
- 1. Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate | C9H13NO2S | CID 597615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]
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